molecular formula C10H10N2O3 B12954988 Ethyl 2-amino-4-cyano-5-hydroxybenzoate

Ethyl 2-amino-4-cyano-5-hydroxybenzoate

Cat. No.: B12954988
M. Wt: 206.20 g/mol
InChI Key: LQFVSBFJNWGRQT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyano-5-hydroxybenzoate is a multifunctional benzoate derivative characterized by its amino (-NH₂), cyano (-CN), hydroxyl (-OH), and ester (-COOEt) groups. This compound’s unique substitution pattern enables diverse reactivity, making it relevant in pharmaceutical synthesis, agrochemical intermediates, and materials science. The electron-withdrawing cyano group enhances electrophilic substitution resistance, while the hydroxyl and amino groups facilitate hydrogen bonding, influencing crystallinity and solubility .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-amino-4-cyano-5-hydroxybenzoate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-9(13)6(5-11)3-8(7)12/h3-4,13H,2,12H2,1H3

InChI Key

LQFVSBFJNWGRQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)O)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. One common method is the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the amino and cyano groups, can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Ethyl 2-amino-4-cyano-5-hydroxybenzoate with three structurally related compounds:

Compound Name Substituents Key Functional Groups Synthesis Highlights Applications References
This compound 2-NH₂, 4-CN, 5-OH, COOEt Amino, cyano, hydroxyl, ester Not explicitly detailed in evidence; inferred to involve esterification/amination steps. Pharmaceutical intermediates, crystallography
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzoimidazole core with benzylamino, ester Benzoimidazole, benzylamino, ester Condensation of ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate with benzaldehyde in methanol/acetic acid . Ligand synthesis, supramolecular chemistry
2-Aminobenzamides () 2-NH₂, CONH₂ Amino, amide Amidation of benzoic acid derivatives; often via coupling agents. Glycan analysis, biopharmaceutical glycosylation
Methyl 4-Acetamido-2-Hydroxybenzoate () 4-NHAc, 2-OH, COOMe Acetamido, hydroxyl, ester Acetylation of methyl 4-aminosalicylate with acetyl chloride/anhydride . Precursor for halogenated derivatives (e.g., Cl/Br-substituted analogs)

Reactivity and Functional Group Interactions

  • Cyano vs. Acetamido Groups: The cyano group in this compound increases electrophilic resistance compared to the electron-donating acetamido group in Methyl 4-acetamido-2-hydroxybenzoate. This difference impacts nitration/sulfonation reactivity .
  • Hydrogen Bonding: The hydroxyl and amino groups in this compound promote robust hydrogen-bonded networks, enhancing crystallinity. In contrast, 2-aminobenzamides prioritize amide-mediated H-bonding, favoring solubility in polar solvents .
  • Ester Flexibility : Ethyl esters (as in the target compound) typically offer slower hydrolysis rates than methyl esters (e.g., Methyl 4-acetamido-2-hydroxybenzoate), affecting drug delivery kinetics .

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